(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16297014
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H29N3O2S2 |
|---|---|
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H29N3O2S2/c1-21(2)36-26-14-15-27(22(3)18-26)29-24(20-34(32-29)25-12-8-5-9-13-25)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19- |
| Standard InChI Key | SAYHXBXNNCDNLO-USHMODERSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Architecture and Structural Features
The compound features a thiazolidin-4-one core (2-thioxo-1,3-thiazolidin-4-one) fused with a pyrazole ring via a conjugated methylidene linker. Key structural elements include:
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Pyrazole subunit: Substituted at position 3 with a 2-methyl-4-isopropoxyphenyl group and at position 1 with a phenyl group.
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Thiazolidinone core: Modified at position 5 with a (Z)-configured exocyclic double bond linked to the pyrazole moiety and at position 3 with a 2-phenylethyl substituent.
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Thiocarbonyl group: The 2-thioxo moiety enhances electrophilicity, potentially facilitating interactions with biological targets .
The Z-configuration of the methylidene bridge is critical for maintaining planarity, which may influence binding to enzymatic active sites or DNA interfaces . The 2-phenylethyl group contributes to lipophilicity, likely improving membrane permeability .
Synthetic Pathways and Methodological Considerations
While no explicit synthesis of this compound is documented, its construction can be inferred from established routes for pyrazole-thiazolidinone hybrids:
Thiazolidinone Core Formation
The thiazolidin-4-one scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-haloesters or α-haloketones. For example:
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Step 1: Reaction of 2-phenylethylamine with carbon disulfide in alkaline conditions yields the corresponding thiourea.
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Step 2: Cyclization with ethyl bromoacetate forms the 3-(2-phenylethyl)-2-thioxo-thiazolidin-4-one intermediate .
Final Assembly via Knoevenagel Condensation
The thiazolidinone and pyrazole fragments are conjugated through a Knoevenagel reaction:
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Base-catalyzed (e.g., piperidine) condensation of the thiazolidinone’s active methylene group with the pyrazole aldehyde.
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The Z-selectivity is achieved by steric control from the 2-methyl-4-isopropoxyphenyl group, favoring the less hindered transition state .
Biological Activities and Mechanistic Insights
Though direct efficacy data for this compound are unavailable, its structural analogs exhibit diverse pharmacological profiles:
Antimicrobial Activity
The 2-thioxo group enhances antimicrobial potency by:
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Disrupting bacterial cell membranes: Pyrazole-thiazolidinones with lipophilic substituents show MICs of 32–64 µg/mL against Staphylococcus aureus .
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Mycobacterial growth inhibition: Analogous structures exhibit activity against Mycobacterium tuberculosis (MIC: 7.41 mM) .
Anti-Inflammatory Action
The isopropoxy phenyl group may modulate COX-2 and TNF-α pathways, reducing inflammation .
Structure-Activity Relationship (SAR) Analysis
Future Directions and Optimization Strategies
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Synthetic Optimization:
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Biological Profiling:
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Drug Delivery Systems:
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